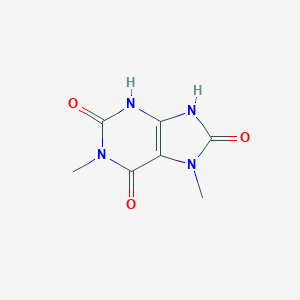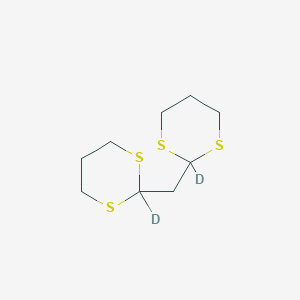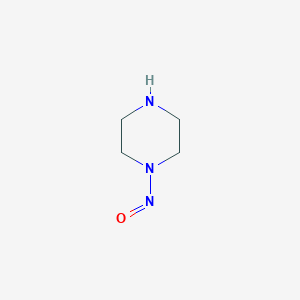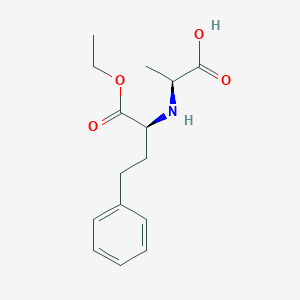
Arachidyl glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Arachidyl Glucoside: An Overview Arachidyl glucoside is a natural lipid molecule that is commonly found in the skin's outermost layer, also known as the stratum corneum. It is a glycolipid composed of arachidic acid and glucose, and it plays a crucial role in skin barrier function. In recent years, arachidyl glucoside has gained attention in the scientific community due to its potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Synthesis Method Arachidyl glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and glucosyltransferases to catalyze the reaction between arachidic acid and glucose. Chemical synthesis involves the use of chemical reagents to react with arachidic acid and glucose to form arachidyl glucoside. Scientific Research Application Arachidyl glucoside has been extensively studied for its potential applications in various fields. In cosmetics, it has been shown to improve skin hydration and reduce transepidermal water loss. In drug delivery, it has been used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. In biomedical research, it has been studied for its potential anti-inflammatory and anti-cancer properties. Mechanism of Action Arachidyl glucoside plays a crucial role in maintaining the skin barrier function. It forms a lipid bilayer on the skin's surface, preventing water loss and protecting the skin from external factors such as UV radiation and pollutants. It also regulates the skin's pH and helps to maintain a healthy microbiome. Biochemical and Physiological Effects Arachidyl glucoside has been shown to have various biochemical and physiological effects. It improves skin hydration by reducing transepidermal water loss, which is crucial for maintaining healthy skin. It also has anti-inflammatory properties, reducing redness and inflammation in the skin. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells. Advantages and Limitations for Lab Experiments Arachidyl glucoside has several advantages for lab experiments, including its stability and compatibility with various formulations. It is also readily available and cost-effective. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments. Future Directions There are several potential future directions for arachidyl glucoside research. One area of interest is its potential as a carrier for gene therapy, as it has been shown to improve the delivery of nucleic acids to cells. Another area of interest is its potential as a treatment for skin disorders such as eczema and psoriasis, as it has been shown to improve skin hydration and reduce inflammation. Additionally, further research is needed to explore its potential anti-cancer properties and its role in maintaining a healthy skin microbiome. Conclusion Arachidyl glucoside is a natural lipid molecule with potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Its role in maintaining skin barrier function and its potential anti-inflammatory and anti-cancer properties make it an exciting area of research. As further research is conducted, arachidyl glucoside may prove to be a valuable tool in improving skin health and treating various diseases.
Eigenschaften
CAS-Nummer |
100231-68-3 |
|---|---|
Produktname |
Arachidyl glucoside |
Molekularformel |
C26H52O6 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26?/m1/s1 |
InChI-Schlüssel |
DHFUFHYLYSCIJY-XGHLBVCRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Andere CAS-Nummern |
100231-68-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)




![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

